molecular formula C15H18N2O4 B6140656 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]-

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]-

Cat. No.: B6140656
M. Wt: 290.31 g/mol
InChI Key: DWFJDBQVDBDFHG-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- is a complex organic compound with a pyrimidinedione core structure This compound is characterized by the presence of a methyl group at the 5-position and a 2-(4-methylphenoxy)ethoxy)methyl substituent at the 1-position It is a derivative of pyrimidinedione, which is a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the cyclization of appropriate precursors, such as urea and malonic acid derivatives, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the 2-(4-Methylphenoxy)ethoxy)methyl Group: This step involves the reaction of the pyrimidinedione core with 2-(4-methylphenoxy)ethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide: This compound shares structural similarities with the presence of a phenoxy group and a heterocyclic core.

    {1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: Similar in having a phenoxyethyl group attached to a heterocyclic core.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-[[2-(4-methylphenoxy)ethoxy]methyl]- is unique due to its specific substitution pattern on the pyrimidinedione core, which imparts distinct chemical and biological properties. Its combination of a methyl group and a 2-(4-methylphenoxy)ethoxy)methyl group makes it distinct from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

5-methyl-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-3-5-13(6-4-11)21-8-7-20-10-17-9-12(2)14(18)16-15(17)19/h3-6,9H,7-8,10H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFJDBQVDBDFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCN2C=C(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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